molecular formula C11H7N3O2S B2478129 N-(isoxazol-4-yl)benzo[d]thiazole-2-carboxamide CAS No. 1396677-94-3

N-(isoxazol-4-yl)benzo[d]thiazole-2-carboxamide

Cat. No. B2478129
CAS RN: 1396677-94-3
M. Wt: 245.26
InChI Key: DTBDUQBNVMVIPD-UHFFFAOYSA-N
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Description

“N-(isoxazol-4-yl)benzo[d]thiazole-2-carboxamide” is a compound that belongs to the family of heterocyclic compounds known as thiazoles . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

The synthesis of “N-(isoxazol-4-yl)benzo[d]thiazole-2-carboxamide” and its derivatives can be achieved through various synthetic pathways . One of the methods involves a highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are known to exhibit a wide range of biological activities, which can be attributed to the various chemical reactions they undergo . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This will provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information . The extraordinarily satisfying properties of the benzo[d]imidazo[2,1-b]thiazole- and benzo[d]oxazole-related drugs have motivated organic chemists to set out to synthesize, using simple methodologies, a great number of novel chemotherapeutic agents .

Mechanism of Action

Target of Action

The primary target of N-(isoxazol-4-yl)benzo[d]thiazole-2-carboxamide is Mycobacterium tuberculosis (Mtb) . This compound has shown significant potency against Mtb, a bacterium that causes tuberculosis . It has also been found to have inhibitory activity against Cyclooxygenase-1 (COX-1) , an enzyme involved in the inflammatory response.

Mode of Action

The compound interacts with its targets, leading to their inhibition. In the case of Mtb, the compound’s interaction leads to the inhibition of the bacterium’s growth . For COX-1, the compound’s interaction results in the inhibition of the enzyme’s activity , reducing the production of prostaglandins and other compounds involved in inflammation.

Biochemical Pathways

The compound affects the biochemical pathways associated with the growth of Mtb and the inflammatory response mediated by COX-1 . By inhibiting Mtb, the compound disrupts the bacterium’s life cycle, preventing the progression of tuberculosis . By inhibiting COX-1, the compound disrupts the synthesis of prostaglandins, reducing inflammation .

Pharmacokinetics

The compound’s potency against mtb and cox-1 suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound’s action results in the inhibition of Mtb growth and the reduction of inflammation . This can lead to the alleviation of symptoms associated with tuberculosis and inflammatory conditions.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include the presence of other compounds, the pH of the environment, and the temperature

properties

IUPAC Name

N-(1,2-oxazol-4-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c15-10(13-7-5-12-16-6-7)11-14-8-3-1-2-4-9(8)17-11/h1-6H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBDUQBNVMVIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(isoxazol-4-yl)benzo[d]thiazole-2-carboxamide

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